N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
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Overview
Description
N1-(2-morpholinoethyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H30N4O3S and its molecular weight is 394.53. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis and Reactions
Research has demonstrated the formation of 1-N-oxalamides of 2-acyl-5-chloro-1,2-dihydrothiazolo[5,4-b] pyridine through reactions involving morpholine, piperidine, and related cyclic amines. These reactions yield a mixture of amide conformers, highlighting the compound's utility in synthesizing heterocyclic compounds with potential applications in medicinal chemistry and material science (Solov’eva et al., 1993).
Insecticidal Activity
Pyridine derivatives, including those structurally related to the target compound, have been studied for their insecticidal activity. These studies demonstrate the potential of such compounds to serve as potent insecticides, offering an avenue for the development of new pest control agents (Bakhite et al., 2014).
Catalytic Efficiency in Chemical Reactions
Complexes formed from reactions involving morpholine and piperidine ligands have shown promising catalytic efficiency for the Heck reaction, indicating their potential application in facilitating various chemical synthesis processes (Singh et al., 2013).
Synthesis of N-Heterocycles
The synthesis of C-substituted morpholines and related N-heterocycles using α-phenylvinylsulfonium salts has been explored. This process yields a variety of heterocyclic compounds, underscoring the versatility of the chemical framework in synthesizing complex molecules with potential pharmaceutical applications (Matlock et al., 2015).
Water-Soluble Neurokinin-1 Receptor Antagonists
Research into water-soluble neurokinin-1 receptor antagonists suitable for intravenous and oral administration incorporates structural elements similar to the target compound. Such studies are integral in developing new therapeutic agents, particularly in the field of depression and emesis treatment (Harrison et al., 2001).
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The piperidine ring, being a common motif in many drugs, may also influence the compound’s pharmacokinetic properties .
properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-N'-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3S/c24-18(20-5-8-22-9-11-26-12-10-22)19(25)21-14-16-3-6-23(7-4-16)15-17-2-1-13-27-17/h1-2,13,16H,3-12,14-15H2,(H,20,24)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHOHGFZEVEXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCCN2CCOCC2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.